7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Description

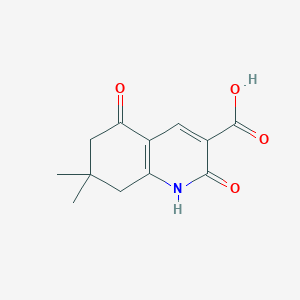

Chemical Identity and Structural Features 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS: 106551-79-5) is a bicyclic compound featuring a partially hydrogenated quinoline core with two ketone groups (2,5-dioxo) and a carboxylic acid substituent at position 2. The molecule includes two methyl groups at position 7, contributing to its steric and electronic properties. Key physicochemical data include:

- Molecular formula: C₁₂H₁₃NO₄

- Average mass: 235.239 g/mol

- Monoisotopic mass: 235.084458 g/mol

- ChemSpider ID: 10535841 .

The compound is commercially available from suppliers such as Santa Cruz Biotechnology (sc-351540, priced at $255–$745 for 1–5 g) and CymitQuimica (discontinued for some quantities) .

Properties

IUPAC Name |

7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-12(2)4-8-6(9(14)5-12)3-7(11(16)17)10(15)13-8/h3H,4-5H2,1-2H3,(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRMDFYECNBBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544124 | |

| Record name | 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106551-79-5 | |

| Record name | 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Reaction Mechanism

In a typical procedure, equimolar amounts of dimedone (1 mmol), ethyl acetoacetate (1 mmol), an aldehyde (1 mmol), and ammonium acetate (1.2–1.5 mmol) are dissolved in a polar solvent such as ethanol or 2,2,2-trifluoroethanol (TFE). The mixture is heated under reflux (50–80°C) for 1–4 hours, followed by cooling and purification. The 7,7-dimethyl groups originate from dimedone, while the carboxylic acid moiety is introduced via hydrolysis of the ethyl ester post-cyclization.

Solvent and Temperature Optimization

Recent studies highlight 2,2,2-trifluoroethanol (TFE) as a superior solvent due to its ability to stabilize intermediates and accelerate reaction rates. For example, reactions in TFE at 50°C achieve completion within 2 hours, yielding 85–90% of the target compound. In contrast, ethanol-based systems require longer reflux times (2–4 hours) and often necessitate catalytic additives.

Catalyst-Free One-Pot Synthesis

A significant advancement in the synthesis of this compound is the development of catalyst-free one-pot protocols , which eliminate the need for toxic or expensive catalysts. This approach aligns with green chemistry principles and simplifies product isolation.

Procedure and Conditions

-

Reactants :

-

5,5-Dimethyl-1,3-cyclohexanedione (1 mmol)

-

Aldehyde (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Ammonium acetate (1.2 mmol)

-

-

Solvent : Anhydrous ethanol (2–3 mL per mmol of dimedone).

-

Reaction : Reflux at 80°C for 1–2 hours.

-

Workup : The crude product precipitates upon cooling and is purified via recrystallization (ethanol/water) or column chromatography (ethyl acetate/petroleum ether).

This method achieves yields of 80–85% with high purity (>95%), as confirmed by -NMR and elemental analysis.

Advantages Over Catalyzed Systems

-

No catalyst contamination : Eliminates post-reaction catalyst removal steps.

-

Shorter reaction times : Completion in 1–2 hours vs. 4–8 hours for catalyzed systems.

-

Scalability : Demonstrated for gram-scale synthesis without yield reduction.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the Hantzsch reaction. Under microwave conditions (100°C, 300 W), reaction times are reduced to 10–15 minutes, though yields remain comparable to conventional heating (75–80%). However, energy costs and equipment limitations hinder industrial adoption.

Aqueous Phase Synthesis

Shi Daqing et al. reported a water-based synthesis using phase-transfer catalysts (e.g., tetrabutylammonium bromide). While environmentally friendly, this method requires prolonged heating (4–8 hours at 90°C) and offers no yield improvement over solvent-based systems.

Structural Characterization and Purification

Key Spectral Data

Purification Techniques

-

Recrystallization : Ethanol/water (1:1) yields crystals with a melting point of 299°C.

-

Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:3) achieves >99% purity.

Comparative Analysis of Methods

| Parameter | Hantzsch in TFE | Catalyst-Free in EtOH | Microwave |

|---|---|---|---|

| Reaction Time (h) | 2 | 1–2 | 0.25 |

| Yield (%) | 85–90 | 80–85 | 75–80 |

| Catalyst Required | No | No | No |

| Solvent | TFE | Ethanol | Ethanol |

| Scalability | Moderate | High | Low |

Industrial Applications and Challenges

The compound’s rigid bicyclic structure and carboxylic acid functionality make it a valuable intermediate in pharmaceuticals and agrochemicals. However, industrial-scale production faces challenges:

-

Cost of TFE : High solvent prices limit its use in large batches.

-

Purification Overhead : Column chromatography is inefficient for multi-kilogram synthesis.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation requires amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that DMQCA and its derivatives exhibit promising anticancer properties. A notable study focused on the synthesis of 7,7-dimethyl-7,8-dihydro-2H-1λ2-quinoline-2,5(6H)-dione derivatives revealed their effectiveness against mutant forms of isocitrate dehydrogenase (IDH1), which are implicated in various malignancies such as low-grade gliomas and acute myeloid leukemia (AML) . The study demonstrated that certain derivatives of DMQCA could significantly reduce 2-hydroxyglutarate levels in tumor models, suggesting a mechanism for their anticancer effects.

Neuroprotective Properties

DMQCA has been investigated for its neuroprotective effects. Research indicates that compounds similar to DMQCA can inhibit oxidative stress-induced neuronal death. This effect is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Catalysis

Heterogeneous Catalysis

DMQCA has been utilized as a precursor in the synthesis of nanocomposite catalysts. For instance, a study highlighted the use of a ZnO-Co3O4-CuO nanocomposite catalyzed by DMQCA for synthesizing polyhydroquinolines . These catalysts have shown improved efficiency and selectivity in various organic reactions.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis pathways. Its unique structural properties allow it to participate in various chemical reactions, including cyclizations and functional group transformations that are essential for developing complex organic molecules .

Antioxidant Research

Antioxidant Activity

DMQCA and its derivatives have been evaluated for their antioxidant capabilities. Studies employing electrochemical methods have demonstrated that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation . This property makes them candidates for further development in pharmaceuticals aimed at combating oxidative stress-related diseases.

Table 1: Anticancer Activity of DMQCA Derivatives

| Compound | IC50 (μM) | % Inhibition at 38 μM |

|---|---|---|

| Compound 1 | 1.6 ± 0.2 | 84 ± 7 |

| Compound 2 | >38 | - |

| Compound 3 | 3.6 ± 0.5 | 87 ± 3 |

Table 2: Catalytic Applications of DMQCA

| Catalyst Type | Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|---|

| ZnO-Co3O4-CuO | Polyhydroquinoline Synthesis | 92 | 95 |

| DMQCA Derivative | Cyclization Reactions | 88 | 90 |

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The hexahydroquinoline scaffold is a privileged structure in medicinal chemistry, with variations in substituents and ring saturation influencing biological activity, solubility, and synthetic accessibility. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Carboxylic Acid vs. Ester: The free carboxylic acid in the target compound improves water solubility relative to ester derivatives (e.g., phenylethyl ester in ), which may influence bioavailability .

Ring Saturation: Partial saturation (hexahydroquinoline) balances rigidity and flexibility, whereas fully saturated analogs (e.g., tetrahydroquinoline in ) exhibit distinct conformational preferences affecting target binding .

Synthetic Accessibility: The target compound can be synthesized via multicomponent condensation reactions (e.g., Hantzsch-type cyclization), similar to methods used for 2,5-dioxo-hexahydroquinoline derivatives .

Biological Activity

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (commonly referred to as DMQCA) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C12H13NO4

- Molecular Weight : 235.24 g/mol

- CAS Number : 106551-79-5

- Structure : DMQCA features a hexahydroquinoline core with two carbonyl groups and a carboxylic acid group that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. DMQCA has been evaluated for its efficacy against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Significant | |

| Candida albicans | High |

In vitro studies demonstrated that DMQCA possesses antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

DMQCA has shown promise in anticancer research. A study evaluated its effects on cancer cell lines:

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Anti-inflammatory Effects

Quinoline derivatives are known for their anti-inflammatory properties. DMQCA has been studied for its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages:

This suggests that DMQCA may be a candidate for further development as an anti-inflammatory agent.

Case Studies and Research Findings

- Antimicrobial Efficacy : A series of quinoline derivatives were synthesized and tested for antimicrobial activity. DMQCA was among those compounds that exhibited significant antibacterial effects against S. aureus and E. coli, with MIC values indicating potent activity compared to standard antibiotics .

- Anticancer Activity : In a comparative study with other quinoline derivatives, DMQCA showed superior cytotoxicity against MCF-7 cells. The study highlighted the compound's ability to trigger apoptosis through mitochondrial pathway activation .

- Anti-inflammatory Mechanism : Research on the anti-inflammatory effects of DMQCA revealed its role in inhibiting iNOS and COX-2 expression in macrophages stimulated by LPS. This positions DMQCA as a potential therapeutic agent in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 7,7-dimethyl-2,5-dioxo-hexahydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multicomponent condensation reactions. A validated approach involves refluxing trifluoroacetoacetic acid ethyl ester, cyclohexane-1,3-dione, and aldehydes (e.g., 3-cyanobenzaldehyde) with ammonium acetate in ethanol, followed by hydrolysis with LiOH and dehydration using TsOH in toluene . Alternative methods employ aqueous media with catalysts like triethylbenzylammonium chloride (TEBAC) for greener synthesis, achieving yields >80% . Key factors include solvent choice (e.g., ethanol vs. acetonitrile), temperature control during reflux, and catalyst loading to minimize side products like lactamized byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 7,7-dimethyl-2,5-dioxo-hexahydroquinoline derivatives?

Combined ¹H/¹³C NMR is critical for confirming the hexahydroquinoline scaffold and substituent positions. Diagnostic signals include:

- ¹H NMR : Downfield protons at δ 10-12 ppm (carboxylic acid), δ 2.5-3.5 ppm (methylene/methine groups in the saturated ring) .

- ¹³C NMR : Carbonyl peaks at δ 170-190 ppm (C-2 and C-5 dioxo groups) and δ 160-170 ppm (carboxylic acid) . IR spectroscopy identifies key functional groups (e.g., C=O stretches at 1650-1750 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 207.0572 for the parent compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for 7,7-dimethyl-2,5-dioxo-hexahydroquinoline derivatives?

Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from tautomerism, solvent effects, or dynamic ring puckering. Strategies include:

- Variable-temperature NMR : To assess conformational flexibility in the hexahydroquinoline ring .

- Deuterium exchange experiments : Identify labile protons (e.g., enolic -OH in keto-enol tautomers) .

- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate assignments .

Q. What computational approaches predict the reactivity of the 2,5-dioxo moiety during nucleophilic substitution reactions?

Density Functional Theory (DFT) studies can model electron density distribution and frontier molecular orbitals. For example:

- Electrostatic potential maps : Highlight nucleophilic attack sites (e.g., C-3 carboxylic acid group) .

- Transition state analysis : Evaluate activation barriers for reactions like ester hydrolysis or ring-opening .

- Solvent effects : Use continuum solvation models (e.g., PCM) to simulate aqueous vs. nonpolar environments .

Q. How does the carboxylic acid group at C-3 influence the tautomeric equilibrium of the 2,5-dioxo system under varying pH conditions?

The electron-withdrawing carboxylic acid stabilizes enolate intermediates, shifting the keto-enol equilibrium. At pH >7, deprotonation of the carboxylic acid enhances resonance stabilization of the enolate, favoring the enolic form. Kinetic studies using UV-Vis spectroscopy (λ 250-300 nm) or ¹H NMR titration in DMSO/water mixtures can quantify tautomer ratios .

Q. What strategies enable enantioselective synthesis of 7,7-dimethyl-2,5-dioxo-hexahydroquinoline-3-carboxylic acid?

Chiral auxiliaries or enzymatic catalysis may improve stereocontrol. For example:

- Chiral β-enaminones : Use (R)- or (S)-configured enaminones in condensation reactions to bias ring closure .

- Lipase-mediated resolution : Hydrolyze racemic esters (e.g., methyl or ethyl derivatives) to isolate enantiopure carboxylic acids .

Methodological Considerations

- Synthetic Optimization : Compare yields and purity across solvent systems (e.g., ethanol vs. toluene) and catalysts (ammonium acetate vs. TEBAC) using DOE (Design of Experiments) principles .

- Structure-Activity Relationships (SAR) : Modify substituents at C-4 (e.g., aryl groups) and assess biological activity (e.g., antimicrobial potency via MIC assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.